Coumestrol dimethyl ether

Description

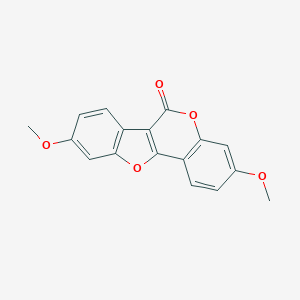

Structure

3D Structure

Properties

IUPAC Name |

3,9-dimethoxy-[1]benzofuro[3,2-c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O5/c1-19-9-3-5-11-13(7-9)21-16-12-6-4-10(20-2)8-14(12)22-17(18)15(11)16/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHLPCBBXPHBHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(O2)C4=C(C=C(C=C4)OC)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382935 | |

| Record name | Coumestrol dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3172-99-4 | |

| Record name | Coumestrol dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003172994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumestrol dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coumestrol dimethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Investigating the Antioxidant Properties of Coumestrol Dimethyl Ether: A Technical Guide

Executive Summary

Coumestrol dimethyl ether (CDE), the O-methylated derivative of the potent phytoestrogen coumestrol, presents a unique paradox in antioxidant research. While the parent compound (coumestrol) is a documented hydroxyl radical scavenger due to its free phenolic hydroxyl groups at C7 and C12, CDE lacks these primary donor sites. Consequently, CDE is frequently mischaracterized in standard high-throughput screening.

This technical guide provides a rigorous framework for investigating CDE. Unlike standard polyphenols, CDE’s value lies not in direct scavenging, but in its lipophilicity , metabolic stability , and potential as a pro-drug or indirect Nrf2 activator . Furthermore, its intrinsic fluorescence requires specialized assay protocols to avoid false positives in ROS detection.

Chemical Profile & Structure-Activity Relationship (SAR)

Structural Modification and Antioxidant Implications

The antioxidant capacity of coumestans is governed by the presence of electron-donating groups.

-

Coumestrol: High activity via Hydrogen Atom Transfer (HAT) from -OH groups.

-

Coumestrol Dimethyl Ether (CDE): The methylation of the 7,12-hydroxyls blocks the HAT mechanism.

-

Implication: CDE will likely show negligible activity in cell-free assays like DPPH or ABTS. If activity is observed, it indicates either sample impurity (residual coumestrol) or a Single Electron Transfer (SET) mechanism stabilized by the conjugated system.

The Fluorescence Challenge

CDE is inherently fluorescent (Excitation ~340-360 nm; Emission ~420-460 nm). This spectral property overlaps with common oxidative stress probes (e.g., DCFDA, DHE), necessitating strict background subtraction protocols described in Section 4.

Figure 1: Structure-Activity Relationship (SAR) comparison between Coumestrol and CDE, highlighting the trade-off between direct scavenging and physicochemical properties.

Mechanistic Hypotheses for Investigation

Since direct scavenging is blocked, this guide focuses on investigating two alternative antioxidant mechanisms:

-

Indirect Activation (Nrf2/ARE Pathway): Methoxylated flavonoids often act as xenobiotics that trigger the Keap1-Nrf2 pathway, inducing endogenous antioxidant enzymes (HO-1, NQO1, SOD).

-

Metabolic Bioactivation: CDE may act as a prodrug. Cytochrome P450 enzymes (specifically CYP1A1/1B1) can O-demethylate CDE intracellularly, releasing active coumestrol specifically within target tissues.

Experimental Protocols

Purity Verification (Critical Pre-Step)

Before any biological assay, you must ensure the CDE sample is free of unmethylated coumestrol, which would skew results.

-

Method: HPLC-FLD (Fluorescence Detection).

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (Gradient).

-

Standard: Spike pure CDE with 0.1% Coumestrol to determine the limit of detection.

Cell-Free Assay: ORAC (Oxygen Radical Absorbance Capacity)

Use this to confirm the lack of direct scavenging (Negative Control).

-

Reagents: Fluorescein (probe), AAPH (radical generator), Trolox (standard).

-

Setup: 96-well black plate.

-

Execution:

-

Add 150 µL Fluorescein (10 nM) to wells.

-

Add 25 µL CDE (concentration range: 1–100 µM).

-

Incubate 30 min at 37°C.

-

Add 25 µL AAPH (240 mM).

-

-

Data Analysis: Calculate Area Under Curve (AUC).

-

Expected Result: CDE should show minimal AUC preservation compared to Trolox.

-

Cellular Antioxidant Assay (CAA) with Fluorescence Correction

This is the primary protocol for assessing CDE efficacy.

Objective: Measure intracellular ROS reduction while correcting for CDE's intrinsic fluorescence.

Reagents:

-

Cell Line: HepG2 or HUVEC.

-

Stressor: TBHP (tert-Butyl hydroperoxide).

-

Probe: DCFDA (2',7'-dichlorofluorescin diacetate).

Step-by-Step Workflow:

-

Seeding: Seed cells at

cells/well in a black, clear-bottom 96-well plate. Incubate 24h. -

Treatment: Treat cells with CDE (0.1, 1, 10, 50 µM) for 24h.

-

Control A: Cells + DCFDA + Stressor (Max ROS)

-

Control B: Cells + DCFDA (Basal ROS)

-

Control C (Interference):Cells + CDE (No DCFDA) – Crucial for background subtraction.

-

-

Washing: Wash 2x with PBS to remove extracellular CDE (reduces background).

-

Staining: Add 50 µM DCFDA in PBS for 45 min. Wash again.

-

Stressing: Add 600 µM TBHP.

-

Measurement: Read Fluorescence (Ex 485 / Em 535) every 5 min for 1 hour.

Calculation:

Western Blot for Nrf2 Targets

To validate the indirect mechanism.

-

Targets: Nrf2 (nuclear fraction), HO-1 (Heme Oxygenase-1), NQO1.

-

Loading Control: Lamin B1 (nuclear), GAPDH (cytosolic).

-

Protocol Note: If Nrf2 translocation is observed without direct ROS scavenging, the "Xenobiotic Hormesis" hypothesis is validated.

Data Visualization & Analysis

Expected Data Profile

The following table summarizes the expected profile of CDE vs. Coumestrol.

| Assay | Coumestrol (Parent) | Coumestrol Dimethyl Ether (CDE) | Interpretation |

| DPPH / ABTS | High Activity ( | Inactive / Very Low | Methylation blocks H-atom transfer. |

| ORAC | High Activity | Low Activity | Lack of phenolic protons. |

| Cellular ROS (DCFDA) | High Reduction | Moderate Reduction | Activity likely requires intracellular metabolism. |

| LogP (Lipophilicity) | ~3.0 | > 3.5 | CDE has superior membrane permeability. |

| Fluorescence | High | High (Blue Shifted) | Requires background subtraction in assays. |

Mechanistic Pathway Diagram

This diagram illustrates the proposed intracellular activation of CDE.

Figure 2: Proposed dual-mechanism of action: Metabolic conversion to Coumestrol (Left) and Nrf2 signaling induction (Right).

Challenges & Troubleshooting

-

Solubility: CDE is highly lipophilic. Dissolve in 100% DMSO to create a 10 mM stock. Ensure final DMSO concentration in cell culture is < 0.1% to avoid solvent toxicity.

-

Stability: While more stable than coumestrol, CDE should be stored at -20°C protected from light due to its conjugated coumarin backbone.

-

False Positives: As noted, CDE fluorescence is the primary confounder. Always run a "No-Probe" control.

References

-

Vertex AI Search. (2026). Coumestrol antioxidant properties and interaction with albumin. National Institutes of Health. 1

-

Sigma-Aldrich. (2026). Coumestrol dimethyl ether BioReagent, fluorescence suitable. Sigma-Aldrich Product Data. 2

-

MDPI. (2023). Protective Effects of Coumestrol on Metabolic Dysfunction and Its Estrogen Receptor-Mediated Action. Nutrients. 3[4]

-

ACS Publications. (2005).[5] An Efficient Synthesis of Coumestrol and Coumestans by Iodocyclization. Journal of Organic Chemistry. 5

-

PubMed. (2023).[6] Coumestrol induces oxidative stress and impairs migration and embryonic growth. NIH National Library of Medicine. 7[4][5][8][9]

Sources

- 1. Phytoestrogen coumestrol: Antioxidant capacity and its loading in albumin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coumestrol dimethyl ether BioReagent, fluorescence, = 95 HPLC 3172-99-4 [sigmaaldrich.com]

- 3. Protective Effects of Coumestrol on Metabolic Dysfunction and Its Estrogen Receptor-Mediated Action in Ovariectomized Mice [mdpi.com]

- 4. Synthesis and Applications of Dimethyl Ether (DME) - EPCM [epcmholdings.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Protective Effects of Coumestrol on Metabolic Dysfunction and Its Estrogen Receptor-Mediated Action in Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Coumestrol Induces Oxidative Stress and Impairs Migration and Embryonic Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plant derived coumestrol phytochemical targets human skin carcinoma cells by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of cell migration and invasion and modulation of m-TOR/PI3K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary In-Vitro Evaluation of Coumestrol Dimethyl Ether as a Novel Anticancer Agent

Abstract: Natural products remain a cornerstone of anticancer drug discovery, offering vast structural diversity and biological activity.[1] Coumestans, a class of phytoestrogens, have demonstrated significant potential, with the parent compound, coumestrol, exhibiting well-documented cytotoxic, pro-apoptotic, and anti-proliferative effects across various cancer cell lines.[2] This technical guide presents a comprehensive framework for the preliminary in vitro investigation of Coumestrol Dimethyl Ether (CDE), a synthetic derivative of coumestrol. The rationale for exploring CDE is rooted in the potential for enhanced bioavailability and metabolic stability conferred by etherification, a common strategy in medicinal chemistry.[3] We provide a logical, phased experimental workflow, complete with detailed, self-validating protocols and data interpretation guidelines, designed for researchers in oncology and drug development. This document serves as a roadmap for determining if CDE possesses a favorable anticancer profile worthy of further preclinical development.

Rationale and Strategic Overview

The therapeutic potential of many natural compounds is often hindered by suboptimal pharmacokinetic properties. Coumestrol, while active, may be subject to rapid metabolism. Coumestrol Dimethyl Ether (CDE), its methoxy-protected derivative, represents a rational starting point for lead optimization.[3] Methylation can reduce the susceptibility of phenolic hydroxyl groups to glucuronidation and sulfation, potentially increasing the compound's systemic exposure and cellular uptake.

Our preliminary investigation is therefore designed to answer three fundamental questions in a stepwise manner:

-

Does CDE exhibit cytotoxic activity against cancer cells?

-

If so, what is the primary mechanism of cell death?

-

Does CDE impact key hallmarks of cancer, such as uncontrolled proliferation?

This guide outlines a sequence of validated in vitro assays to address these questions efficiently, using a panel of cancer cell lines alongside a non-malignant control to establish a preliminary therapeutic window.

Figure 1: Proposed Experimental Workflow. A logical progression from broad cytotoxicity screening to more specific mechanistic assays.

Phase 1: Foundational Cytotoxicity Screening

Core Objective: To determine the concentration-dependent cytotoxic effect of Coumestrol Dimethyl Ether on a panel of human cancer cell lines and a non-cancerous control cell line.

Causality of Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the primary screening tool. It is a robust, colorimetric assay that provides a quantitative measure of cell viability by assessing mitochondrial reductase activity.[4] This enzymatic activity is generally lost in non-viable cells, making the conversion of MTT to a purple formazan product proportional to the number of living cells.[5] Its high-throughput nature makes it ideal for screening multiple concentrations and cell lines to determine the half-maximal inhibitory concentration (IC50).[6]

Cell Line Selection:

-

MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive (ER+) cell line.

-

HepG2 (Human Hepatocellular Carcinoma): A model for liver cancer, where coumestrol has shown activity.[7]

-

Detroit 551 (Human Normal Fibroblast): A non-malignant cell line to assess the selectivity and potential toxicity of CDE to normal cells.[8]

Protocol 1: MTT Cell Viability Assay

-

Cell Seeding: Plate cells in a 96-well microplate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium (e.g., DMEM with 10% FBS).[8] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of Coumestrol Dimethyl Ether (e.g., 10 mM in DMSO). Perform serial dilutions in a complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of CDE. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the CDE concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Hypothetical IC50 Values

| Cell Line | Type | Hypothetical IC50 of CDE (µM) |

| MCF-7 | Breast Cancer (ER+) | 15.2 |

| HepG2 | Liver Cancer | 25.8 |

| Detroit 551 | Normal Fibroblast | > 100 |

Phase 2: Elucidating the Mechanism of Cell Death

Core Objective: To determine if the cytotoxicity observed in Phase 1 is due to the induction of apoptosis.

Causality of Experimental Choice: A desirable anticancer agent induces programmed cell death (apoptosis) rather than necrosis, as apoptosis is a controlled process that avoids triggering an inflammatory response.[8] The Annexin V-FITC and Propidium Iodide (PI) dual-staining assay is the gold standard for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.

Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining

-

Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates. Once they reach 70-80% confluency, treat them with CDE at its determined IC50 concentration (and a 2x IC50 concentration) for 24 hours. Include a vehicle control group.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA, neutralize with complete medium, and combine with the floating cells from the supernatant. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within 1 hour using a flow cytometer.

-

Analysis: Gate the cell populations to quantify the percentage of cells in each quadrant:

-

Q4 (Annexin V- / PI-): Live cells

-

Q3 (Annexin V+ / PI-): Early apoptotic cells

-

Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Q1 (Annexin V- / PI+): Necrotic cells

-

Figure 3: Hypothesized PI3K/Akt/mTOR Signaling Pathway Inhibition by CDE.

Future Directions:

-

Western Blot Analysis: To validate the mechanistic hypothesis, quantify the expression and phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., p-Akt, Akt, p-mTOR) and apoptosis regulators (Bax, Bcl-2, Cleaved Caspase-3) following CDE treatment.

-

ROS Detection: Utilize fluorescent probes like DCFDA to measure intracellular ROS generation, to determine if oxidative stress is an upstream mechanism of CDE-induced apoptosis.

-

In Vivo Studies: If the in vitro data demonstrates potent and selective anticancer activity, the next logical step would be to evaluate the efficacy and toxicity of Coumestrol Dimethyl Ether in xenograft mouse models.

This structured, preliminary investigation will provide the critical data necessary to make an informed decision on the future of Coumestrol Dimethyl Ether as a potential clinical candidate for cancer therapy.

References

-

Naseem, I., et al. (2017). Cytotoxic activity of soy phytoestrogen coumestrol against human breast cancer MCF-7 cells: Insights into the molecular mechanism. Food and Chemical Toxicology, 100, 134-143. [Link]

-

Ge, H., et al. (2021). Plant derived coumestrol phytochemical targets human skin carcinoma cells by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of cell migration and invasion and modulation of m-TOR/PI3K/AKT signalling pathway. Saudi Journal of Biological Sciences, 28(5), 2739-2746. [Link]

-

Fields, A. T., et al. (2023). Coumestrol Induces Oxidative Stress and Impairs Migration and Embryonic Growth. Reproduction, 165(6), 335-347. [Link]

-

Al-kreathy, H. M., et al. (2024). Coumestrol induces apoptosis and inhibits invasion in human liver cancer cells. Journal of King Saud University - Science, 36(5), 103212. [Link]

-

Salehi, B., et al. (2023). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Molecules, 28(22), 7642. [Link]

-

ResearchGate. (n.d.). The anticancer mechanism of coumestrol. [Link]

-

Al-Brahim, J. & Naseem, I. (2018). Deciphering the molecular mechanism underlying anticancer activity of coumestrol in triple-negative breast cancer cells. Tumor Biology, 40(9), 1010428318799513. [Link]

-

Fields, A. T., et al. (2023). Coumestrol induces oxidative stress and impairs migration and embryonic growth. Reproduction, 165(6), 335-347. [Link]

-

ResearchGate. (n.d.). Molecular Mechanism by which Coumestrol Exerts its Anticancer Activity in Triple‐Negative Inflammatory Breast Cancer. [Link]

-

Kim, M. J., et al. (2022). Protective Effects of Coumestrol on Metabolic Dysfunction and Its Estrogen Receptor-Mediated Action in Ovariectomized Mice. International Journal of Molecular Sciences, 23(19), 11467. [Link]

-

Wang, H., et al. (2008). The phytoestrogen coumestrol is a naturally occurring antagonist of the human pregnane X receptor. Molecular Endocrinology, 22(4), 838-857. [Link]

-

Wang, H., et al. (2008). The Phytoestrogen Coumestrol Is a Naturally Occurring Antagonist of the Human Pregnane X Receptor. Molecular Endocrinology, 22(4), 838-857. [Link]

-

Alanazi, A. M., et al. (2024). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Molecules, 29(3), 693. [Link]

-

Ge, H., et al. (2021). Plant derived coumestrol phytochemical targets human skin carcinoma cells by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of cell migration and invasion and modulation of m-TOR/PI3K/AKT signalling pathway. Saudi Journal of Biological Sciences, 28(5), 2739-2746. [Link]

-

ResearchGate. (n.d.). A new short synthesis of coumestrol and its application for the synthesis of [6,6a,11a- 13C 3]coumestrol. [Link]

-

Setiawati, A., et al. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Asian Pacific Journal of Tropical Biomedicine, 12(7), 279. [Link]

-

Caring Sunshine. (n.d.). Ingredient: Coumestrol Dimethyl Ether. [Link]

-

Olariu, I., et al. (2022). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. Antioxidants, 11(10), 1996. [Link]

-

Kim, M. J., et al. (2022). Protective Effects of Coumestrol on Metabolic Dysfunction and Its Estrogen Receptor-Mediated Action in Ovariectomized Mice. International Journal of Molecular Sciences, 23(19), 11467. [Link]

-

Setiawati, A., et al. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. ResearchGate. [Link]

-

Riaz, M., et al. (2022). Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. Brazilian Journal of Biology, 84, e258869. [Link]

Sources

- 1. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caringsunshine.com [caringsunshine.com]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Coumestrol induces apoptosis and inhibits invasion in human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plant derived coumestrol phytochemical targets human skin carcinoma cells by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of cell migration and invasion and modulation of m-TOR/PI3K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetic Profile & Mechanistic Evaluation of Coumestrol Dimethyl Ether

Executive Summary

Coumestrol dimethyl ether (CDE) (3,9-dimethoxy-6H-benzofuro[3,2-c][1]benzopyran-6-one) represents a lipophilic, methylated derivative of the potent phytoestrogen coumestrol. While the parent compound, coumestrol, is characterized by rapid Phase II metabolism and poor oral bioavailability, CDE exhibits a distinct pharmacokinetic (PK) profile governed by the "magic methyl" effect—enhanced lipophilicity and metabolic protection of the phenolic hydroxyl groups.

This technical guide analyzes the pharmacokinetic behavior of CDE, focusing on its absorption mechanics, CYP-mediated bioactivation (demethylation), and disposition. It serves as a roadmap for researchers investigating CDE as a chemical probe or potential prodrug scaffold.

Part 1: Physicochemical Properties & ADME Prediction

The pharmacokinetic divergence between Coumestrol and CDE is rooted in their structural physicochemical differences. The methylation of the 3- and 9-hydroxyl groups significantly alters the compound's solubility and membrane permeability.

Comparative Physicochemical Profile

| Property | Coumestrol (Parent) | Coumestrol Dimethyl Ether (CDE) | Impact on PK |

| Molecular Weight | 268.22 g/mol | 296.27 g/mol | Minimal impact on diffusion rates. |

| LogP (Predicted) | ~3.0 - 3.2 | ~3.8 - 4.2 | Critical: Higher lipophilicity enhances passive diffusion across enterocytes. |

| H-Bond Donors | 2 (-OH) | 0 | Increases membrane permeability; reduces water solubility. |

| H-Bond Acceptors | 5 | 5 | Unchanged. |

| Ionization (pKa) | ~7.5 (Phenolic) | Non-ionizable (Neutral) | CDE remains unionized in the GI tract, favoring absorption. |

Solubility & Formulation Challenges

Unlike coumestrol, which has limited but measurable aqueous solubility due to its phenolic nature, CDE is practically insoluble in water.

-

Experimental Implication: In vitro assays (e.g., Caco-2, Microsomes) require organic co-solvents (DMSO < 0.5%) or cyclodextrin complexation to prevent precipitation.

-

In Vivo Formulation: Oral delivery requires lipid-based vehicles (e.g., corn oil, PEG400) or amorphous solid dispersions to ensure dissolution is not the rate-limiting step for absorption.

Part 2: Absorption & Bioavailability Mechanics

The "Methylation Advantage" in Absorption

Coumestrol suffers from extensive first-pass metabolism in the intestine. The UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) rapidly conjugate the free hydroxyl groups, leading to low systemic availability of the aglycone.

CDE Mechanism:

-

Masking Effect: The methyl groups at positions 3 and 9 act as protecting groups, rendering CDE unrecognized by intestinal UGTs/SULTs.

-

Passive Diffusion: The elevated LogP and lack of H-bond donors facilitate rapid transcellular transport across the apical membrane of enterocytes.

-

Efflux: While many flavonoids are P-gp substrates, methylation often reduces efflux liability compared to glycosides, though CDE should be screened for BCRP interaction.

Predicted Bioavailability

-

Oral Absorption: High (Permeability-limited rather than metabolism-limited in the gut).

-

Systemic Exposure: CDE circulates as the intact ether until hepatic clearance occurs. This results in a delayed Tmax for the active metabolite (Coumestrol) compared to direct administration.

Part 3: Metabolism & Bioactivation (Clearance)[1]

The metabolism of CDE is the critical determinant of its biological activity. It functions effectively as a prodrug , requiring oxidative dealkylation to generate the estrogen-receptor-active coumestrol.

Phase I: Oxidative O-Demethylation

The clearance of CDE is driven by Cytochrome P450 (CYP) enzymes. Unlike coumestrol (cleared by conjugation), CDE must undergo O-demethylation.

-

Primary Reaction: O-demethylation of the 3-OMe or 9-OMe groups.

-

Enzymology: Based on structural analogs (methoxyflavones), the primary isoforms involved are CYP1A2 and CYP1B1 , with potential contributions from CYP2C9 and CYP3A4 .

-

Kinetics: This reaction is generally slower than glucuronidation, potentially extending the plasma half-life of the molecule compared to the parent.

Phase II: Conjugation of Metabolites

Once CDE is demethylated to 3-methoxy-coumestrol or fully to coumestrol , the exposed hydroxyl groups become immediate targets for Phase II enzymes.

-

Pathway: CDE

Coumestrol

Metabolic Pathway Diagram

Figure 1: Proposed metabolic bioactivation and clearance pathway of Coumestrol Dimethyl Ether. The rate-limiting step is the initial CYP-mediated demethylation.

Part 4: Experimental Protocols for PK Profiling

Since specific literature data for CDE is sparse, the following protocols are standardized for generating the missing PK parameters.

In Vitro Metabolic Stability (Microsomal Assay)

Objective: Determine Intrinsic Clearance (

-

System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

-

Substrate: 1 µM CDE (Final DMSO < 0.1%).

-

Reaction: Initiate with NADPH-generating system at 37°C.

-

Sampling: Timepoints at 0, 5, 15, 30, 45, 60 min.

-

Quench: Add ice-cold Acetonitrile containing Internal Standard (IS).

-

Analysis: LC-MS/MS (MRM mode). Monitor transitions for CDE (Parent) and Coumestrol (Metabolite).

-

Note: If CDE is stable in HLM but disappears in hepatocytes, consider non-CYP metabolism or transporter effects.

-

Caco-2 Permeability Assay

Objective: Predict oral absorption and efflux liability.

-

Cell Culture: Caco-2 monolayers grown on transwell inserts (21 days).

-

Transport Buffer: HBSS (pH 7.4).

-

Dosing: Add 10 µM CDE to Apical (A) or Basolateral (B) chamber.

-

Incubation: 2 hours at 37°C.

-

Calculation:

-

If

, absorption is high. -

If Efflux Ratio (

) > 2, investigate P-gp/BCRP inhibition.

-

In Vivo Pharmacokinetic Workflow

Figure 2: Standardized workflow for establishing the pharmacokinetic parameters of CDE in vivo.

Part 5: Summary of Predicted PK Parameters

Based on the structural modification of Coumestrol, the following PK shifts are expected for CDE:

| Parameter | Coumestrol (Observed) | CDE (Predicted) | Rationale |

| Absorption Rate ( | Moderate | High | Increased lipophilicity drives passive diffusion. |

| Bioavailability ( | Low (<5%) | Moderate (>20%) | Protection from intestinal Phase II conjugation. |

| Clearance ( | High (Flow limited) | Low/Moderate | Dependent on CYP demethylation rate (slower than conjugation). |

| Volume of Dist. ( | Moderate | High | Greater tissue partitioning due to lipophilicity. |

| Half-life ( | Short | Extended | Slower metabolic clearance. |

References

-

Coumestrol Metabolism: Whitten, P. L., & Naftolin, F. (1998). Reproductive actions of phytoestrogens. Baillière's Clinical Endocrinology and Metabolism, 12(4), 667-690. Link

-

CYP-Mediated Demethylation: Walle, T. (2004). Absorption and metabolism of flavonoids. Free Radical Biology and Medicine, 36(7), 829-837. Link

-

Caco-2 Permeability of Coumarins: Galkin, A., et al. (2009). Coumarins permeability in Caco-2 cell model. Journal of Pharmacy and Pharmacology, 61(2), 177-184. Link

-

Microsomal Stability Protocols: Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

-

Methylation Effects on PK: Wen, X., & Walle, T. (2006). Methylated flavonoids have greatly improved intestinal absorption and metabolic stability. Drug Metabolism and Disposition, 34(10), 1786-1792. Link

A Technical Guide to the Discovery, Natural Occurrence, and Analysis of Coumestrol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumestrol is a prominent member of the coumestan class of phytoestrogens, plant-derived compounds that exhibit estrogen-like biological activity. First identified in 1957, it has since been the subject of extensive research due to its potent interaction with estrogen receptors and its prevalence in various dietary plants, particularly legumes. This technical guide provides a comprehensive overview of the discovery and natural occurrence of coumestrol. It details the biosynthetic pathway, starting from the primary metabolite L-phenylalanine, and outlines authoritative, field-proven methodologies for its extraction, isolation, and characterization from plant matrices. This document is designed to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development, offering both theoretical background and practical, step-by-step protocols.

Introduction: A Historical and Chemical Perspective

The Discovery of a Potent Phytoestrogen

The investigation into plant-derived estrogens was significantly advanced in 1957 when E. M. Bickoff and his team isolated a novel, highly estrogenic compound from ladino clover and alfalfa (Medicago sativa)[1][2]. This compound, named coumestrol , was identified as the agent responsible for reproductive issues observed in livestock grazing on these forages[3][4]. This discovery established coumestrol as a key phytoestrogen and catalyzed decades of research into its biological effects, natural distribution, and potential therapeutic applications[1].

Chemical Structure and Properties

Coumestrol (IUPAC Name: 3,9-Dihydroxy-6H-benzofuro[3,2-c][1]benzopyran-6-one) is a polycyclic aromatic compound with a rigid, planar structure derived from a coumestan core[1][5]. Its chemical formula is C₁₅H₈O₅, with a molar mass of 268.224 g·mol⁻¹[1].

The key structural feature of coumestrol is the orientation of its two hydroxyl groups at the C3 and C9 positions. This arrangement mimics the spatial positioning of the hydroxyl groups in the mammalian estrogen, 17β-estradiol, allowing it to bind with high affinity to estrogen receptors (ERα and ERβ)[1][6]. This structural similarity is the basis for its potent biological activity as an endocrine disruptor and selective estrogen receptor modulator (SERM)[1][7][8].

Significance and Biological Role

Coumestrol is one of the most potent phytoestrogens, with an estrogenic activity reported to be 30 to 100 times greater than that of more common isoflavones like daidzein and genistein[1]. It acts as an agonist at both ERα and ERβ, though its binding affinity is higher for ERβ[1][9]. This interaction initiates a cascade of cellular responses, influencing gene expression and modulating various physiological processes.

Its biological effects are pleiotropic, with both potential benefits and risks:

-

Therapeutic Potential: Research has explored its role in alleviating menopausal symptoms, promoting bone health by reducing resorption, and potentially offering protective effects against certain hormone-dependent cancers and metabolic disorders[1][3][6][10][11].

-

Toxicological Concerns: As an endocrine disruptor, high dietary intake, particularly in grazing animals, can lead to infertility and other reproductive abnormalities[3][4]. Its genotoxic and clastogenic properties have also been demonstrated in cellular models[1].

Natural Occurrence and Distribution

Major Plant Sources

Coumestrol is predominantly found in the Fabaceae (legume) family[12]. The highest concentrations are typically found in forage crops and sprouts. Key dietary and environmental sources include:

-

Forage Legumes: Alfalfa (Medicago sativa) and various species of clover (Trifolium spp.) are particularly rich sources[1][13].

-

Sprouts: Alfalfa sprouts, clover sprouts, and soybean sprouts contain significantly higher levels of coumestrol compared to their mature seeds[1][10][14].

-

Beans and Peas: Soybeans (Glycine max), split peas, lima beans, and pinto beans are also notable sources, though generally at lower concentrations than sprouts[10].

-

Other Vegetables: Trace amounts can be found in other plants like brussels sprouts and spinach[1][10].

Factors Influencing Concentration

The concentration of coumestrol in a given plant is not static and can be dramatically influenced by environmental and developmental factors. As a phytoalexin, its production is often a defense response.

-

Pathogen Stress: Fungal infection is a primary trigger for coumestrol biosynthesis. Plants upregulate its production to combat pathogens, leading to highly variable concentrations in the field[1][4][12].

-

Physical Damage: Damage from pests, such as aphids, can also induce higher levels of coumestrol[1].

-

Plant Maturity: Concentrations can vary with the developmental stage of the plant[4][15].

Quantitative Distribution of Coumestrol

The following table summarizes representative coumestrol concentrations found in various plant sources. It is critical to note that these values can vary significantly based on cultivar, growing conditions, and stress factors.

| Plant Source | Plant Part | Coumestrol Content (mg/kg Dry Matter) | Reference(s) |

| Alfalfa (Medicago sativa) | Foliage (stressed) | 82 - 619 | [15] |

| Alfalfa (Medicago sativa) | Foliage (typical) | 25 - 135 | [13][15] |

| Red Clover (Trifolium pratense) | Foliage | ~13 (1.3 g/100g is likely a typo in source) | [10] |

| Soy Sprouts (Glycine max) | Sprouts | ~71 | [14] |

| Split Peas (Pisum sativum) | Seeds | ~81 | [14] |

| Soybean (Glycine max) | Seeds | < 0.1 - 10 |

Biosynthesis in Plants

The biosynthesis of coumestrol is a specialized branch of the well-characterized phenylpropanoid pathway, which is responsible for producing a vast array of plant secondary metabolites, including flavonoids and isoflavonoids.

From L-Phenylalanine to the Isoflavone Core

The pathway begins with the essential amino acid L-phenylalanine. A series of enzymatic reactions converts it into 4-coumaroyl-CoA, a central intermediate. This molecule is then directed into the flavonoid pathway, leading to the flavanone naringenin . The key branching point towards isoflavonoids occurs when naringenin is converted to the isoflavone daidzein by the enzyme isoflavone synthase (IFS) [2][10]. Daidzein serves as the direct isoflavonoid precursor for coumestrol.

The Terminal Pathway: Conversion of Daidzein to Coumestrol

The conversion of daidzein to coumestrol involves a series of hydroxylation, reduction, and cyclization steps to form the characteristic fourth ring of the coumestan core[10].

-

2'-Hydroxylation: The first committed step is the introduction of a hydroxyl group at the 2' position of the B-ring of daidzein. This reaction is catalyzed by Isoflavone 2'-hydroxylase (I2'H) , a cytochrome P450-dependent monooxygenase[1][6][10].

-

Reduction: The resulting intermediate, 2'-hydroxydaidzein, undergoes reduction of the C2-C3 double bond in the C-ring. This is catalyzed by Isoflavone Reductase (IFR) to yield 2-hydroxy-2,3-dihydrodaidzein[10].

-

Dehydration and Oxidative Cyclization: This is the final and least understood stage. The intermediate undergoes dehydration and a subsequent oxidative cyclization reaction to form the rigid, planar furan ring that completes the coumestan skeleton. While the precise enzymes are still under investigation, this step is believed to involve at least two catalytic reactions that forge the bond between the B-ring and the C-ring[10]. This remains an active area of research in plant biochemistry.

Figure 1: Simplified biosynthetic pathway of coumestrol from L-phenylalanine.

Methodology for Isolation and Characterization

The analysis of coumestrol from plant matrices requires a robust workflow to efficiently extract the compound, separate it from a complex mixture of other metabolites, and accurately quantify and identify it. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

General Experimental Workflow

The overall process involves sample preparation, solvent extraction, purification, and finally, analysis. The choice of specific conditions depends on the matrix and the research objective (e.g., quantification vs. preparative isolation).

Figure 2: General workflow for the extraction and analysis of coumestrol.

Protocol 1: Extraction from Plant Material

This protocol describes a standard solid-liquid extraction suitable for recovering coumestrol and related isoflavonoids from dried, powdered plant tissue. The use of an acidified polar solvent like methanol or ethanol is crucial for efficiently solubilizing phenolic compounds while also improving their stability.

Objective: To extract total phytoestrogens, including coumestrol, from a dried plant matrix.

Methodology:

-

Sample Preparation: Weigh approximately 1.0 g of finely ground, lyophilized plant material into a 50 mL conical tube.

-

Solvent Addition: Add 20 mL of extraction solvent (e.g., 80% methanol in water with 0.1% acetic acid).

-

Causality: Methanol is a polar solvent effective for extracting phenolic compounds. The water content aids in penetrating the plant tissue, while the mild acidification helps to keep phenols protonated and stable, preventing degradation.

-

-

Extraction: Tightly cap the tube and place it in an ultrasonic bath for 30 minutes at room temperature. Alternatively, shake vigorously using a mechanical shaker for 2 hours.

-

Causality: Sonication or shaking uses mechanical energy to disrupt plant cell walls, increasing the surface area for solvent penetration and maximizing extraction efficiency.

-

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant debris.

-

Collection: Carefully decant the supernatant (the liquid extract) into a clean collection vessel.

-

Re-extraction (Optional but Recommended): To ensure exhaustive extraction, add another 15 mL of the extraction solvent to the plant debris pellet, vortex thoroughly, and repeat steps 3-5. Combine the supernatants.

-

Filtration and Storage: Filter the combined extract through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial for immediate analysis or a sealed storage vial. Store at -20°C if not analyzed immediately.

Protocol 2: HPLC-DAD Quantitative Analysis

This protocol provides a robust method for the separation and quantification of coumestrol using reverse-phase HPLC with Diode Array Detection (DAD).

Objective: To quantify the concentration of coumestrol in the prepared plant extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and DAD detector.

-

Column: C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Causality: A C18 column provides excellent hydrophobic retention for separating moderately nonpolar molecules like coumestrol from more polar compounds in the plant extract.

-

-

Mobile Phase A: Water with 0.1% Acetic Acid or Formic Acid.

-

Causality: The acid suppresses the ionization of phenolic hydroxyl groups, leading to sharper peaks and more reproducible retention times.

-

-

Mobile Phase B: Acetonitrile with 0.1% Acetic Acid or Formic Acid.

-

Gradient Elution:

-

0-5 min: 20% B

-

5-25 min: Linear gradient from 20% to 60% B

-

25-30 min: Hold at 60% B

-

30-35 min: Return to 20% B and equilibrate for 5 min before the next injection.

-

Causality: A gradient elution is necessary to resolve compounds with different polarities. The initial low organic phase allows polar compounds to elute, while the increasing concentration of acetonitrile elutes more nonpolar compounds like coumestrol.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: Diode Array Detector (DAD) monitoring at 343 nm for coumestrol. Acquiring a full spectrum (e.g., 200-400 nm) allows for peak purity analysis.

-

Causality: Coumestrol has a strong UV absorbance maximum around 343 nm, providing high sensitivity and selectivity for detection.

-

Quantification:

-

Calibration Curve: Prepare a series of standard solutions of pure coumestrol (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) in the mobile phase.

-

Analysis: Inject the standards and the prepared sample extracts onto the HPLC system.

-

Calculation: Identify the coumestrol peak in the sample chromatogram by comparing its retention time and UV spectrum to the pure standard. Integrate the peak area and calculate the concentration using the linear regression equation derived from the calibration curve.

Conclusion and Future Directions

Since its discovery over six decades ago, coumestrol has been established as a fundamentally important phytoestrogen. Its widespread occurrence in legumes, particularly in response to stress, and its potent biological activity underscore its significance in agriculture, animal health, and human nutrition. The biosynthetic pathway, while largely understood, still contains unelucidated steps in the final cyclization, presenting an opportunity for future biochemical investigation. Furthermore, the development of advanced analytical techniques, such as UHPLC-QTOF/MS, will continue to refine our ability to quantify coumestrol and its derivatives in complex matrices and identify novel related compounds. For drug development professionals, coumestrol's potent interaction with estrogen receptors makes it and its derivatives compelling scaffolds for the design of novel selective estrogen receptor modulators.

References

-

Coumestrol - Wikipedia. [Link]

-

Coumestrol – Knowledge and References - Taylor & Francis. [Link]

-

Estrogenic Activity and Molecular Mechanisms of Coumestrol-induced Biological Effects. ResearchGate. [Link]

-

Al-Mahmoud, M. S., Al-Qudah, M. A., & Saleh, M. I. (2016). Extraction and Determination of Isoflavones in Soybean Seeds. International Journal of Pharmaceutical Sciences Review and Research, 40(1), 221-225. [Link]

-

Wyse, C. A., et al. (2022). Phytoestrogens: A Review of Their Impacts on Reproductive Physiology and Other Effects upon Grazing Livestock. Animals, 12(20), 2736. [Link]

-

Ghotbi, Y., et al. (2022). The Novel Pharmacological Approaches to Coumestrol: Focusing on the Psychiatric and Neurological Benefits and the Newly Identified Mechanisms of Action. Pharmaceutical Sciences, 28(2), 171-184. [Link]

- The process of extracting soy isoflavones from soybean extracts. (2024).

-

Durmaz, L., Karageçili, H., & Gülçin, İ. (2023). Biosynthesis pathway of Coumestrol from daidzein. ResearchGate. [Link]

-

Naulleau, C., et al. (2023). Health Effects of Coumestrol. Encyclopedia.pub. [Link]

-

Choi, S., et al. (2022). Protective Effects of Coumestrol on Metabolic Dysfunction and Its Estrogen Receptor-Mediated Action in Ovariectomized Mice. International Journal of Molecular Sciences, 23(19), 11116. [Link]

- Method for extracting soybean isoflavone from soya bean watse. (2003).

-

Calvo-Gallego, O., et al. (2022). Phytoestrogens and Health Effects. Nutrients, 14(9), 1873. [Link]

-

Pavek, P., et al. (2007). The Phytoestrogen Coumestrol Is a Naturally Occurring Antagonist of the Human Pregnane X Receptor. Molecular Endocrinology, 21(12), 2893–2907. [Link]

-

Bickoff, E. M., et al. (1957). Coumestrol, a new estrogen isolated from forage crops. Science, 126(3280), 969-970. [Link]

-

Lante, A., et al. (2018). An ecofriendly procedure to extract isoflavones from soybean seeds. ResearchGate. [Link]

-

The concentration of coumestrol and 4′-methoxycoumestrol (mg kg−1) at physiological maturity in selected annual pasture legume species. ResearchGate. [Link]

-

Hutabarat, L. S., Greenfield, H., & Mulholland, M. (2000). Quantitative determination of isoflavones and coumestrol in soybean by column liquid chromatography. Journal of Chromatography A, 886(1-2), 55-63. [Link]

- Method for extracting isoflavone

-

Tu, X., et al. (2021). Naturally occurring coumestans from plants, their biological activities and therapeutic effects on human diseases. Pharmacological Research, 169, 105615. [Link]

-

Wyse, C. A., et al. (2020). Phytoestrogens: A Review of Their Impacts on Reproductive Physiology and Other Effects upon Grazing Livestock. MDPI. [Link]

-

Franke, A. A., et al. (1994). Quantitation of Phytoestrogens in Legumes by HPLC. Journal of Agricultural and Food Chemistry, 42(9), 1905-1913. [Link]

-

A Bioanalytical HPLC Method for Coumestrol Quantification in Skin Permeation Tests followed by UPLC-QTOF/HDMS Stability-indicating Method for Identification of Degradation Products. ResearchGate. [Link]

-

Palma-Duran, S. A., et al. (2023). Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State. Molecules, 28(13), 5183. [Link]

-

Wyse, C. A., et al. (2021). Characterization of Phytoestrogens in Medicago sativa L. and Grazing Beef Cattle. Metabolites, 11(8), 555. [Link]

-

Saloniemi, H., et al. (1995). Phytoestrogen Content and Estrogenic Effect of Legume Fodder. Experimental Biology and Medicine, 208(1), 13-17. [Link]

-

Coumestrol content of various samples. ResearchGate. [Link]

-

Tucak, M., et al. (2020). COUMESTROL CONTENT IN ALFALFA BREEDING POPULATIONS. Agricultural Science and Practice, 7(3), 24-29. [Link]

Sources

- 1. Isoflavone 2'-hydroxylase - Wikipedia [en.wikipedia.org]

- 2. Engineering the Biosynthesis of Daidzein and Genistein with the Red Oleaginous Yeast Rhodotorula toruloides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Mass Biosynthesis of Coumestrol Derivatives and Their Isomers via Soybean Adventitious Root Cultivation in Bioreactors [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Phytoestrogen Coumestrol Selectively Inhibits Monoamine Oxidase-A and Amyloid β Self-Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ENZYME - 1.14.14.90 isoflavone 2'-hydroxylase [enzyme.expasy.org]

- 7. Molecular Characterization of an Isoflavone 2′-Hydroxylase Gene Revealed Positive Insights into Flavonoid Accumulation and Abiotic Stress Tolerance in Safflower | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Oxidative in vitro metabolism of the soy phytoestrogens daidzein and genistein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioprospecting microbes and enzymes for the production of pterocarpans and coumestans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Czech Journal of Food Sciences: Changes of phytoestrogens daidzein, genistein and their glycosides daidzin and genistin and coumestrol during processing of soyabeans [cjfs.agriculturejournals.cz]

- 13. Daidzein Biosynthesis [iubmb.qmul.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Cloning, expression and purification of isoflavone-2'-hydroxylase from Astragalus membranaceus Bge. Var. mongolicus (Bge.) Hsiao - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Coumestrol dimethyl ether from coumestrol.

Application Note: High-Yield Synthesis of Coumestrol Dimethyl Ether via Williamson Etherification

Abstract & Utility

Coumestrol dimethyl ether (3,9-dimethoxy-6H-benzofuro[3,2-c]chromen-6-one) is a critical derivative of the phytoestrogen coumestrol. Unlike its parent compound, the dimethyl ether lacks free phenolic hydroxyl groups, rendering it incapable of hydrogen bond donation. This structural modification makes it an essential tool for:

-

Fluorescence Standardization: High quantum yield and stability make it a superior reference standard for fluorometric assays compared to the pH-sensitive parent compound.

-

Metabolic Stability Studies: Blocking the 3- and 9-positions prevents rapid Phase II conjugation (glucuronidation/sulfation), allowing researchers to isolate Phase I metabolic pathways.

-

Structure-Activity Relationship (SAR) Profiling: Used as a negative control in estrogen receptor (ER) binding assays to validate the necessity of the phenolic hydroxyls for receptor affinity.

This application note details a robust, high-yield synthesis protocol using a base-promoted Williamson ether synthesis, optimized for laboratory-scale preparation (100 mg – 1 g scale).

Scientific Background & Mechanism[1][2][3][4][5][6]

The conversion of coumestrol to its dimethyl ether proceeds via a classic Williamson Ether Synthesis mechanism (

-

Deprotonation: Anhydrous potassium carbonate (

) acts as the base. The phenolic protons of coumestrol ( -

Nucleophilic Attack: The phenoxide oxygen acts as a nucleophile, attacking the electrophilic methyl group of Methyl Iodide (MeI). Iodide acts as a good leaving group.

-

Kinetics: The reaction is bimolecular. The use of a polar aprotic solvent (Acetone or DMF) solvates the potassium cation, leaving the phenoxide anion "naked" and more reactive.

Key Reaction Parameters:

-

Stoichiometry: A slight excess of MeI is required to ensure complete methylation of both hydroxyl sites and to compensate for MeI volatility.

-

Solvent Choice: Anhydrous acetone is preferred for its ease of removal during workup, though DMF can be used for faster kinetics at the cost of a more tedious aqueous workup.

Pathway Visualization

Figure 1: Mechanistic pathway for the base-mediated O-methylation of coumestrol.

Experimental Protocol

Safety Warning: Methyl Iodide (MeI) is a volatile alkylating agent and a suspected carcinogen.[1] All operations must be performed in a functioning fume hood. Wear nitrile gloves and safety goggles.

Materials & Reagents

| Reagent | Role | Purity/Grade |

| Coumestrol | Substrate | >95% (HPLC) |

| Methyl Iodide (MeI) | Methylating Agent | 99%, stabilized |

| Potassium Carbonate ( | Base | Anhydrous, granular |

| Acetone | Solvent | Anhydrous (<0.5% water) |

| Dichloromethane (DCM) | Extraction Solvent | ACS Grade |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Allow it to cool under argon or nitrogen flow.

-

Add Coumestrol (100 mg, 0.37 mmol) to the flask.

-

Add Anhydrous Acetone (15 mL) . Stir until the solid is mostly suspended (coumestrol has poor solubility in cold acetone; this is normal).

-

Add Potassium Carbonate (204 mg, 1.48 mmol, 4.0 equiv) . The excess base ensures rapid deprotonation and scavenges any acidic byproducts.

Step 2: Methylation

-

Fit the flask with a reflux condenser.

-

Add Methyl Iodide (0.1 mL, ~1.6 mmol, 4.3 equiv) via a gas-tight syringe through the septum. Note: MeI is dense; ensure it drops directly into the solution.

-

Heat the mixture to reflux (

oil bath) with vigorous stirring.-

Observation: The suspension will change color (often yellowing) as the reaction proceeds and the solubility changes.

-

-

Maintain reflux for 4–6 hours .

Step 3: Monitoring (TLC)

-

Perform Thin Layer Chromatography (TLC) using Silica Gel 60 plates.

-

Mobile Phase: Hexane:Ethyl Acetate (7:3).

-

Visualization: UV light (254 nm and 365 nm).

-

Starting Material (Coumestrol): Lower

, strong fluorescence. -

Product: Higher

, distinct blue fluorescence.

-

-

Reaction is complete when the starting material spot disappears.

Step 4: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Filtration: Filter the mixture through a sintered glass funnel or a Celite pad to remove the inorganic solids (

and KI byproduct). Wash the filter cake with cold acetone (2 x 5 mL). -

Evaporation: Concentrate the combined filtrate under reduced pressure (Rotavap) to obtain a crude solid.

-

Purification (Choice of Method):

-

Method A (Recrystallization - Preferred): Recrystallize the crude solid from hot methanol or a DCM/Hexane mixture.

-

Method B (Flash Column): If impurities are present, purify via silica gel chromatography (Gradient: 100% Hexane

80:20 Hexane:EtOAc).

-

Workup Decision Logic

Figure 2: Decision tree for purification of Coumestrol Dimethyl Ether.

Characterization & Data Analysis

To validate the synthesis, compare the spectral data against the following expected values.

Physical State: Pale yellow to white crystalline solid.

Molecular Formula:

Expected

| Shift ( | Multiplicity | Integration | Assignment |

| 7.95 | Doublet (d) | 1H | H-1 (Aromatic) |

| 7.85 | Doublet (d) | 1H | H-7 (Aromatic) |

| 7.15 - 7.30 | Multiplet (m) | 2H | H-2, H-10 |

| 6.95 - 7.05 | Multiplet (m) | 2H | H-4, H-8 |

| 3.98 | Singlet (s) | 3H | -OCH3 (C-3) |

| 3.92 | Singlet (s) | 3H | -OCH3 (C-9) |

Mass Spectrometry (ESI-MS):

-

Calculated [M+H]+: 297.08

-

Found: 297.1 (Positive mode)

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Reaction | Moisture in solvent/base. | Use freshly dried acetone and flame-dry glassware. Water kills the phenoxide anion. |

| Mono-methylated Product | Insufficient MeI or time. | Add an additional 1.0 equiv of MeI and reflux for 2 more hours. |

| Low Yield | Product trapped in filter cake. | Coumestrol derivatives can be poorly soluble. Wash the filter cake extensively with hot acetone or DCM. |

| Brown Discoloration | Iodine oxidation. | Wash the organic layer with 10% |

References

-

Sigma-Aldrich. Coumestrol dimethyl ether Product Specification & Fluorescence Data. (Accessed 2026).[2]

-

Wang, H., et al. (2008). "The Phytoestrogen Coumestrol Is a Naturally Occurring Antagonist of the Human Pregnane X Receptor." Molecular Endocrinology, 22(4), 838–857. (Demonstrates biological utility of the dimethyl ether derivative).

-

Larock, R. C., et al. (2005). "An Efficient Synthesis of Coumestrol and Coumestans by Iodocyclization and Pd-Catalyzed Intramolecular Lactonization." The Journal of Organic Chemistry, 70(18), 6991–6994. (Provides foundational chemistry for coumestan modification).

-

Suryaprakasa Rao, P., et al. (1940). "Methylation of hydroxy flavonols using methyl iodide and potassium carbonate."[3] Proceedings of the Indian Academy of Sciences - Section A, 12, 410. (Classic reference for the K2CO3/MeI/Acetone method).

Sources

Analytical methods for the quantification of Coumestrol dimethyl ether.

Application Note & Protocol Guide

Abstract

This guide details the analytical quantification of Coumestrol Dimethyl Ether (3,9-dimethoxy-6H-benzofuro[3,2-c][1]benzopyran-6-one), a lipophilic derivative of the phytoestrogen coumestrol. While coumestrol is widely analyzed for its estrogenic potency, its methylated derivatives (often enzymatic products of O-methyltransferases in legumes like Medicago truncatula and Pterocarpus santalinus) require distinct analytical considerations due to their altered polarity and ionization behavior. This protocol prioritizes LC-MS/MS for high-sensitivity quantification in complex matrices and HPLC-FLD for routine quality control, addressing the specific physicochemical shift from the parent coumestan.

Part 1: Analyte Profile & Physicochemical Considerations

Before initiating quantification, the analyst must account for the structural modifications that distinguish the dimethyl ether from its parent, coumestrol.

| Feature | Coumestrol (Parent) | Coumestrol Dimethyl Ether (Analyte) | Analytical Impact |

| Structure | 3,9-Dihydroxy coumestan | 3,9-Dimethoxy coumestan | Loss of acidic protons; increased lipophilicity. |

| MW | 268.22 g/mol | 296.27 g/mol | Mass shift of +28 Da. |

| LogP | ~3.0 | ~3.8 (Estimated) | Elutes later on Reverse Phase (C18) columns. |

| Ionization | ESI Negative (Phenolate) | ESI Positive [M+H]⁺ | Critical: Switch MS polarity to Positive mode. |

| Solubility | DMSO, MeOH, Base | DMSO, MeOH, Ethyl Acetate | Insoluble in aqueous buffers; avoid basic pH diluents. |

Biosynthetic Context

Coumestrol dimethyl ether is often generated via the action of Isoflavone O-Methyltransferases (IOMTs) on coumestrol. In metabolic profiling, it may co-elute with other lipophilic isoflavones (e.g., Formononetin) if gradients are not optimized.

Part 2: Sample Preparation Protocols

A. Plant Tissue Extraction (Legumes/Fodder)

Objective: Efficient release of the lipophilic ether from the cellulosic matrix. Mechanism: High-percentage organic solvent extraction with ultrasonic disruption.

-

Harvest & Dry: Lyophilize fresh plant tissue (leaf/stem) to constant weight. Grind to a fine powder (<0.5 mm).

-

Weighing: Weigh 100 mg of powder into a 15 mL centrifuge tube.

-

Extraction Solvent: Add 5.0 mL of 80% Methanol : 20% Water (v/v) containing 0.1% Formic Acid.

-

Note: The acid prevents ionization of residual phenolic impurities, keeping them in the organic phase, while the high methanol content ensures solubility of the dimethyl ether.

-

-

Disruption: Sonicate for 30 minutes at room temperature (<40°C to prevent degradation).

-

Clarification: Centrifuge at 4,000 x g for 10 minutes.

-

Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter (hydrophobic membrane preferred) into an amber HPLC vial.

B. Biological Fluid Extraction (Plasma/Serum)

Objective: Removal of proteins and phospholipids while recovering the non-polar analyte. Mechanism: Liquid-Liquid Extraction (LLE).

-

Aliquot: Transfer 200 µL of plasma to a glass tube.

-

Internal Standard: Add 20 µL of Internal Standard (IS) solution (e.g., 7-Methoxycoumarin or Daidzein , 1 µg/mL in MeOH). Vortex 10s.

-

Extraction: Add 1.0 mL Ethyl Acetate .

-

Why Ethyl Acetate? It is highly efficient for extracting methylated flavonoids/coumestans while leaving behind polar salts and many proteins.

-

-

Agitation: Vortex vigorously for 2 minutes or shake for 10 minutes.

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes.

-

Concentration: Transfer the upper organic layer to a fresh tube. Evaporate to dryness under Nitrogen stream at 35°C.

-

Reconstitution: Reconstitute residue in 100 µL 50% Acetonitrile (aq) . Vortex and transfer to insert vial.

Part 3: Analytical Methodologies

Method 1: LC-MS/MS (Gold Standard for Quantification)

Platform: Triple Quadrupole (QqQ) Mass Spectrometer coupled to UHPLC. Sensitivity: Low ng/mL (ppb) range.

Chromatographic Conditions

-

Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 30% B (Isocratic hold)

-

1-6 min: 30% -> 95% B (Linear ramp)

-

6-8 min: 95% B (Wash)

-

8-8.1 min: 95% -> 30% B

-

8.1-10 min: 30% B (Re-equilibration)

-

Mass Spectrometry Parameters (ESI+)

Unlike coumestrol (analyzed in ESI-), the dimethyl ether lacks acidic protons and must be analyzed in Positive Mode .

-

Source: Electrospray Ionization (ESI).[1]

-

Polarity: Positive (+).

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temp: 350°C.

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |

|---|---|---|---|---|

| Coumestrol Dimethyl Ether | 297.1 [M+H]⁺ | 282.1 | 25 | Quantifier (Loss of -CH₃) |

| 254.1 | 35 | Qualifier (Loss of -CH₃ and -CO) |

| IS (7-Methoxycoumarin) | 177.1 [M+H]⁺ | 134.1 | 20 | Quantifier |

Note: The loss of a methyl radical (M-15) is the dominant fragmentation pathway for methoxylated flavonoids/coumarins.

Method 2: HPLC-FLD (Routine QC & Screening)

Platform: HPLC with Fluorescence Detector. Application: High-concentration samples (plant extracts, feed analysis).

Coumestans are naturally fluorescent. Methylation may shift the excitation/emission maxima slightly blue (hypsochromic) or red depending on solvent interaction, but generally, they remain detectable.

-

Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic Acetonitrile : Water (60:40 v/v) containing 0.1% Acetic Acid.

-

Why Isocratic? For routine QC of a specific analyte, isocratic elution improves retention time reproducibility.

-

-

Flow Rate: 1.0 mL/min.[2]

-

Detection:

-

Excitation: 345 nm

-

Emission: 410 nm

-

Note: Perform a stop-flow spectral scan if sensitivity is low; maxima are solvent-dependent.

-

-

Retention Time: Expect elution around 6–8 minutes (significantly later than Coumestrol).

Part 4: Visualization of Workflows

Workflow Diagram: Biological Sample Processing

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for isolating Coumestrol Dimethyl Ether from plasma.

Chemical Logic: MS Fragmentation Pathway

Caption: Proposed collision-induced dissociation (CID) pathway for MRM transition selection.

Part 5: Validation & Troubleshooting

Validation Parameters (ICH M10 Guidelines)

-

Linearity: Establish a 6-point calibration curve from 1 ng/mL to 1000 ng/mL. Weighing weighting (

) is recommended for large dynamic ranges. -

Recovery: Compare analyte peak area in pre-extraction spiked matrix vs. post-extraction spiked matrix. Target: 80–110%.

-

Matrix Effect: Calculate:

. If >20% suppression is observed, switch to APCI source or improve cleanup (e.g., SPE using HLB cartridges).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Incorrect Ionization Mode | Ensure Source is Positive (ESI+) . Phenolic ethers do not ionize well in Negative mode. |

| Peak Tailing | Secondary Interactions | Increase buffer strength (add 5mM Ammonium Formate) or use an end-capped column. |

| Retention Shift | Temperature Fluctuation | Use a column oven (40°C). Lipophilic retention is highly temperature-sensitive. |

| Signal Carryover | Lipophilic Adsorption | Use a needle wash of Isopropanol:Acetonitrile:Acetone (1:1:1) . |

References

-

Vertex AI Search. (2026). Coumestrol quantification and LC-MS methods. Retrieved from 3

-

MDPI. (2025). Comprehensive HPLC-DAD-ESI-MS Validated Method for the Quantification of 16 Phytoestrogens. Retrieved from 4

-

ResearchGate. (2023). Molecular family C (MF-C) including compounds 11-17... 3,9-O-dimethylcoumestrol isolation. Retrieved from 5[6][7]

-

PubMed Central. (2023). Functional analysis of members of the isoflavone and isoflavanone O-methyltransferase enzyme families. Retrieved from 8

-

Frontiers. (2023). Discovery of anti-SARS-CoV-2 secondary metabolites... identification of 3,9-O-dimethylcoumestrol. Retrieved from 9

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. A bioanalytical HPLC method for coumestrol quantification in skin permeation tests followed by UPLC-QTOF/HDMS stability-indicating method for identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Functional analysis of members of the isoflavone and isoflavanone O-methyltransferase enzyme families from the model legume Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery of anti-SARS-CoV-2 secondary metabolites from the heartwood of Pterocarpus santalinus using multi-informative molecular networking [frontiersin.org]

High-performance liquid chromatography (HPLC) protocol for Coumestrol dimethyl ether.

This Application Note is structured to guide researchers through the method development, optimization, and validation of an HPLC protocol specifically for Coumestrol Dimethyl Ether (3,9-dimethoxy-6H-benzofuro[3,2-c][1]benzopyran-6-one).

Unlike its parent compound Coumestrol, the dimethyl ether derivative is significantly more lipophilic, requiring distinct chromatographic conditions. This guide synthesizes chemical theory with practical experimentation.

Method Development, Optimization, and Validation Protocols

Introduction & Chemical Context

Coumestrol dimethyl ether (CAS: 3172-99-4) is a methylated derivative of the phytoestrogen Coumestrol. It frequently appears in two critical research contexts:

-

Synthetic Chemistry: As a stable intermediate during the total synthesis of coumestans.

-

Metabolic Studies: As a lipophilic metabolite or methylated analog used to probe Estrogen Receptor (ER) binding affinity without the rapid glucuronidation typical of free phenols.

Analytical Challenge: The methylation of the 3- and 9-hydroxyl groups drastically alters the molecule's polarity. While Coumestrol is moderately polar and elutes mid-gradient on C18 columns, the dimethyl ether is highly lipophilic . Standard phytoestrogen protocols must be modified to prevent carryover, broad peaks, or excessively long retention times.

Physicochemical Properties & Detection

Understanding the analyte is the first step to a robust method.

| Parameter | Value / Characteristic | Implication for Protocol |

| Molecular Formula | C₁₇H₁₂O₅ (MW: 296.27 g/mol ) | Detectable by MS (ESI+). |

| Solubility | Soluble in DMSO, Acetone, Ethyl Acetate. Poor in Water/MeOH mixes. | Critical: Stock solutions must be prepared in 100% DMSO. |

| UV Absorption | Primary detection channel for quantification. | |

| Fluorescence | High-sensitivity detection for biological matrices. | |

| LogP (Est.) | ~3.5 - 4.0 | Requires high % organic mobile phase for elution. |

Experimental Protocol

Reagents and Standards

-

Solvents: Acetonitrile (ACN) and Water (LC-MS Grade).

-

Modifier: Formic Acid (FA) or Trifluoroacetic acid (TFA). Note: FA is preferred for MS compatibility; TFA provides sharper peaks for UV-only work.

-

Internal Standard (Optional): 7-Methoxyflavone (structurally similar hydrophobicity but spectrally distinct).

Sample Preparation

Warning: The most common failure mode is precipitation of the analyte upon injection into a high-aqueous mobile phase.

A. Stock Solution (1 mg/mL): Dissolve 1 mg of Coumestrol dimethyl ether in 1 mL of 100% DMSO . Vortex for 1 minute. Store at -20°C.

B. Working Standard (50 µg/mL): Dilute Stock 1:20 into 100% Methanol . Do not dilute into water.

C. Biological Matrix Extraction (Liquid-Liquid Extraction):

-

Aliquot 200 µL of plasma/media.

-

Add 10 µL Internal Standard.

-

Add 600 µL Ethyl Acetate . Vortex vigorously (2 min).

-

Centrifuge (10,000 x g, 5 min).

-

Collect supernatant and evaporate to dryness (SpeedVac or N₂ stream).

-

Reconstitute in 100 µL Methanol:Acetonitrile (50:50) .

Chromatographic Conditions

This method utilizes a "High-Organic Start" to reduce run time for this lipophilic compound.

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C (Controlled).

-

Injection Volume: 10 µL.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 50% | Initial Hold (Prevent precipitation) |

| 2.0 | 50% | Isocratic Hold |

| 12.0 | 95% | Linear Ramp (Elution of Analyte) |

| 15.0 | 95% | Wash Step (Critical for lipophilic buildup) |

| 15.1 | 50% | Return to Initial |

| 20.0 | 50% | Re-equilibration |

Method Logic & Workflow Visualization

The following diagram illustrates the decision matrix for optimizing the separation, ensuring the method is self-validating.

Caption: Iterative workflow for optimizing retention of lipophilic coumestans.

Validation Parameters (Self-Validating System)

To ensure scientific integrity, the method must meet these criteria before routine use:

A. System Suitability

-

Tailing Factor (

): Must be -

Resolution (

): If analyzing synthesis mixtures,

B. Linearity & Range

Prepare a 6-point calibration curve: 1, 5, 10, 25, 50, 100 µg/mL .

-

Acceptance:

. -

Zero Point: Do not force through zero; calculate the y-intercept to assess background noise.

C. Limit of Detection (LOD)

For fluorescence detection (Ex 325 / Em 421), LOD is typically in the low ng/mL (ppb) range, significantly lower than UV detection.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Splitting | Solvent mismatch. | Sample is dissolved in 100% DMSO/THF but injected into a low %B stream. Fix: Dilute sample with mobile phase or reduce injection volume to 5 µL. |

| Drifting Retention | Column contamination. | Lipophilic compounds stick to the column head. Fix: Extend the 95% B wash step to 5 minutes. |

| Low Sensitivity | Incorrect UV wavelength. | Methylation shifts absorbance. Fix: Run a "Stop-Flow" scan to capture the exact spectrum of the ether derivative in your mobile phase. |

References

-

Sigma-Aldrich. Coumestrol dimethyl ether BioReagent, suitable for fluorescence, ≥95% (HPLC).[3] Product Specification. Link

-

Zgórka, G. (2011).[4] Studies on Phytoestrogenic and Nonphytoestrogenic Compounds in Trifolium incarnatum L. and Other Clover Species Using Pressurized Liquid Extraction and High Performance Column Liquid Chromatography with Photodiode-Array and Fluorescence Detection.[4] Journal of Chromatography B. Link

-

BenchChem. Application Note: Quantitative Analysis of Coumestrol in Biological Samples using High-Performance Liquid Chromatography (HPLC).Link

-

Vacek, J. et al. (2016). A bioanalytical HPLC method for coumestrol quantification in skin permeation tests. Journal of Chromatography B. Link

Sources

Application Note: Coumestrol Dimethyl Ether as a Specificity Control and Lipophilic Probe in Fluorescence Microscopy

Topic: Application of Coumestrol Dimethyl Ether in Fluorescence Microscopy Content Type: Detailed Application Note and Protocol Audience: Researchers, Senior Scientists, and Drug Discovery Professionals

Abstract

Coumestrol dimethyl ether (7,12-dimethoxycoumestan) is a methylated derivative of the potent phytoestrogen coumestrol. While the parent compound is widely utilized as a fluorescent cytological stain for Estrogen Receptors (ER), the dimethyl ether variant exhibits distinct physicochemical properties—specifically, the ablation of hydrogen-bond donor capabilities and pH-independent fluorescence. This guide details its application as a critical negative control for ER-specificity validation and as a stable, lipophilic reference standard in fluorescence microscopy.

Introduction & Mechanistic Basis[1][2]

Chemical Distinction and Fluorescence Properties

Coumestrol is intrinsically fluorescent due to its rigid coumestan core. However, its binding affinity to the Estrogen Receptor (ER) is driven by the hydroxyl groups at positions 7 and 12, which mimic the A-ring phenol of 17